Structural Elucidation of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid: A Comprehensive NMR Framework
Structural Elucidation of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid: A Comprehensive NMR Framework
Executive Summary
For drug development professionals and synthetic chemists, the precise structural verification of complex pharmaceutical intermediates is a non-negotiable quality gate. 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is a highly functionalized aryl-alkanoic acid presenting unique stereochemical and electronic features. This whitepaper provides an authoritative, in-depth guide to its 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; we will deconstruct the spin system dynamics, explain the causality behind the observed chemical shifts, and establish a self-validating experimental protocol designed to ensure absolute data integrity.
Theoretical Framework & Spin System Dynamics
To accurately assign the NMR spectrum of this compound, we must first understand the physical and electronic environment of its molecular architecture. The molecule consists of a butanoic acid backbone, an isopropyl moiety at C-3, and an electron-rich aromatic ring at C-2.
Diastereotopicity and Chiral Center Influence
The C-2 carbon of the butanoic acid chain is a chiral center (stereocenter). Because the adjacent C-3 carbon bears two identical methyl groups (forming the isopropyl moiety), these methyl groups reside in a chiral environment. Consequently, they are diastereotopic . They cannot be interconverted by any symmetry operation or rapid bond rotation. This fundamental geometric reality causes the two methyl groups to experience distinct local magnetic fields, resulting in two separate doublets in the 1 H NMR spectrum (predicted at δ 0.75 and 1.05 ppm) rather than a single unified signal.
Conformational Analysis via the Karplus Equation
The vicinal coupling constant ( 3J ) between the methine proton at C-2 and the methine proton at C-3 provides critical conformational data. The bulky 2-methoxy-5-methylphenyl group and the isopropyl group exert significant steric repulsion. To minimize this steric strain, the molecule preferentially adopts an anti-periplanar conformation. According to the Karplus equation, a dihedral angle approaching 180° maximizes orbital overlap, resulting in a large scalar coupling. Therefore, we observe a distinctly large coupling constant ( J≈10.5 Hz) for the C-2 proton.
Fig 1: Causality of the large vicinal coupling constant (3J) observed for H-2.
Electronic Effects on the Aromatic Core
The aromatic ring is substituted with a methoxy group (-OCH 3 ) at C-2' and a methyl group (-CH 3 ) at C-5'. The highly electronegative oxygen atom of the methoxy group withdraws electron density via the inductive effect (-I), strongly deshielding its own methyl protons ( δ 3.82 ppm). However, it donates electron density into the aromatic ring via the resonance effect (+M). This resonance effect heavily shields the ortho proton (H-3'), pushing its chemical shift upfield to approximately δ 6.75 ppm.
Empirical Data Synthesis
The following tables summarize the predicted quantitative NMR data based on high-resolution empirical modeling of the spin systems described above.
Table 1: 1 H NMR Chemical Shifts (600 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Assignment Rationale |
| COOH | 11.50 | br s | 1H | - | Highly deshielded acidic proton; rapid exchange broadens signal. |
| C-6' H | 7.05 | d | 1H | 2.0 | Meta-coupling to C-4' H; deshielded by ortho alkyl group. |
| C-4' H | 6.98 | dd | 1H | 8.2, 2.0 | Ortho-coupling to C-3' H, meta-coupling to C-6' H. |
| C-3' H | 6.75 | d | 1H | 8.2 | Shielded by strong +M resonance effect of ortho -OCH 3 . |
| -OCH 3 | 3.82 | s | 3H | - | Deshielded by direct attachment to electronegative oxygen. |
| C-2 H | 3.65 | d | 1H | 10.5 | Benzylic position, alpha to carbonyl; large 3J due to anti-periplanar geometry. |
| C-3 H | 2.40 | m | 1H | - | Methine proton of the isopropyl group; complex splitting. |
| Ar-CH 3 | 2.28 | s | 3H | - | Standard benzylic methyl shift. |
| C-4 H 3 (a) | 1.05 | d | 3H | 6.5 | Diastereotopic methyl group of the isopropyl moiety. |
| C-4 H 3 (b) | 0.75 | d | 3H | 6.5 | Diastereotopic methyl group; upfield shifted due to transient shielding by the aryl ring. |
Table 2: 13 C NMR Chemical Shifts (151 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| C-1 | 179.5 | C=O | Highly deshielded carboxylic acid carbonyl carbon. |
| C-2' | 155.2 | C-O | Quaternary aromatic carbon directly attached to electronegative oxygen. |
| C-5' | 129.5 | C-C | Quaternary aromatic carbon attached to the methyl group. |
| C-6' | 129.0 | CH | Aromatic methine carbon. |
| C-1' | 127.8 | C-C | Quaternary aromatic ipso carbon attached to the aliphatic chain. |
| C-4' | 127.2 | CH | Aromatic methine carbon. |
| C-3' | 110.5 | CH | Aromatic methine carbon; shielded by ortho -OCH 3 (+M effect). |
| -OCH 3 | 55.6 | CH 3 | Methoxy carbon. |
| C-2 | 50.2 | CH | Aliphatic methine; deshielded by adjacent carbonyl and aryl groups. |
| C-3 | 32.1 | CH | Isopropyl methine carbon. |
| C-4 (a) | 21.5 | CH 3 | Diastereotopic methyl carbon. |
| Ar-CH 3 | 20.8 | CH 3 | Aryl methyl carbon. |
| C-4 (b) | 20.2 | CH 3 | Diastereotopic methyl carbon. |
Self-Validating Acquisition Protocols
To ensure the trustworthiness of the analytical data, the experimental workflow must be designed as a self-validating system. This means the protocol inherently checks its own accuracy through internal references and mass-balance logic.
Fig 2: Step-by-step self-validating NMR acquisition workflow.
Sample Preparation Matrix
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Solvent Selection : Dissolve 15-20 mg of the analyte in 0.6 mL of high-purity CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 provides excellent solubility for lipophilic organic acids. TMS acts as an unambiguous zero-point reference ( δ 0.00 ppm), eliminating chemical shift drift caused by temperature or concentration variations .
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Filtration : Pass the solution through a glass wool plug into a 5 mm precision NMR tube.
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Causality: Particulate matter causes local magnetic field inhomogeneities, degrading resolution and broadening spectral lines.
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Instrument Calibration & Acquisition
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Locking and Shimming : Lock onto the deuterium frequency of CDCl 3 . Shim the Z-axis gradients until the residual CHCl 3 solvent peak ( δ 7.26 ppm) exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz.
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Validation Checkpoint: Compare the residual solvent shifts against the established to verify solvent integrity.
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1 H Acquisition Parameters : Utilize a 30° excitation pulse with a relaxation delay (D1) of 2.0 seconds.
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Causality: A 2.0-second D1 ensures complete longitudinal relaxation ( T1 ) of all protons, particularly the slower-relaxing isolated methyl groups. This guarantees that the integration values perfectly reflect the molar ratios of the protons.
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2D HMBC Acquisition : Acquire Heteronuclear Multiple Bond Correlation (HMBC) data to observe 2J and 3J carbon-proton couplings.
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Causality: HMBC is critical for definitively linking the aliphatic side chain to the aromatic core (e.g., observing the correlation between H-2 and the quaternary aromatic carbon C-1').
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Fig 3: Key 2D NMR correlation network utilized for structural verification.
Data Processing & Internal Validation
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Fourier Transform & Phasing : Apply a 0.3 Hz exponential line broadening function prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing resolution. Manually phase the spectrum to ensure pure absorptive line shapes.
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Internal Mass Balance (Self-Validation) : Set the integration of the methoxy singlet ( δ 3.82 ppm) strictly to 3.00.
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Validation Checkpoint: If the protocol was executed correctly, the sum of the aromatic protons must integrate to exactly 3.00, and the sum of the diastereotopic isopropyl methyl doublets must integrate to exactly 6.00. Any deviation >5% indicates incomplete relaxation or structural impurity.
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References
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[Link]
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Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition.[Link]
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University of Washington Chemistry Department. (Accessed 2026). "NMR Solvent Data Chart." UW Chemistry Resources.[Link]
